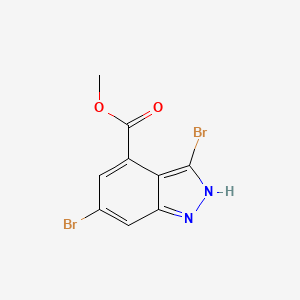

6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Übersicht

Beschreibung

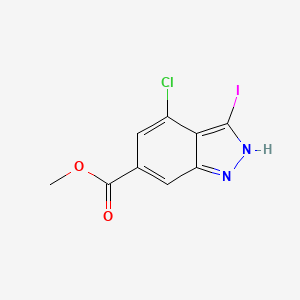

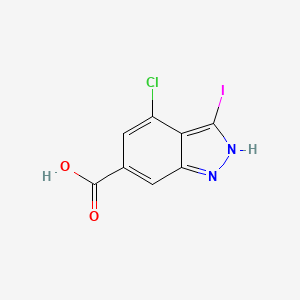

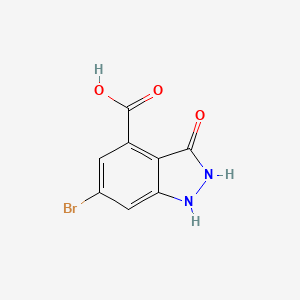

“6-amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one” is an organic compound with the CAS Number: 885524-69-6 . It has a molecular weight of 209.16 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2H-1,4-Benzoxazin-3(4H)-one has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 . Another method involves orthoiodophenols subjected to carbonylative coupling with cyanamide Mo(Co)6 in the presence of a pd catalyst followed by an intramolecular spontaneous cyclization .Molecular Structure Analysis

The IUPAC name for this compound is 6-amino-7-nitro-2H-1,4-benzoxazin-3(4H)-one . The InChI code is 1S/C8H7N3O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3,9H2,(H,10,12) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 300-301 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Amino-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound involved in the synthesis of benzoxazine derivatives, which are of interest due to their potential applications in materials science and organic synthesis. For instance, Meng et al. (2009) achieved the synthesis of 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes in the presence of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst. This process involved the reduction of the nitro group before the epoxide functionality, allowing the amino group to attack the epoxide moiety, forming benzoxazine derivatives (Qing-Yuan Meng et al., 2009).

Biological Activity

Compounds derived from this compound have been explored for their biological activities. Bano et al. (2015) investigated 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives for their potential as KATP channel openers and COX inhibitors, comparing their activities to known drugs such as cromakalim, ibuprofen, and celecoxib. Their study aimed to improve biological activity by introducing a benzoxazine substituent at various positions, finding several compounds to be as potent or more potent than the standard cromakalim in antihypertensive activity (Mohsina Bano et al., 2015).

Material Science Applications

In the field of material science, benzoxazine derivatives, such as those derived from this compound, are being investigated for their thermosetting properties and potential use in polymer synthesis. Lin et al. (2009) synthesized three benzoxazines with tolyl, p-hydroxyphenyl, or p-carboxyphenyl structures and explored the structure-property relationships of the resulting thermosets. Their research contributes to the understanding of how the microstructure of these compounds affects their properties and potential applications in materials science (C. Lin et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

6-amino-7-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMPWBSPQZCXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.